9Z,11Z-Tetradecadienal
Description
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(9Z,11Z)-tetradeca-9,11-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,14H,2,7-13H2,1H3/b4-3-,6-5- |
InChI Key |
MDQSKCQQGXJOMN-OUPQRBNQSA-N |
Isomeric SMILES |
CC/C=C\C=C/CCCCCCCC=O |
Canonical SMILES |
CCC=CC=CCCCCCCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 9Z,11Z-Tetradecadienal with structurally related aldehydes, esters, and carboxylic acids:
Key Differences and Implications
Double Bond Configuration: 9Z,11Z-Tetradecadienal and its isomer 9Z,11E-Tetradecadienal differ only in the stereochemistry of the 11th double bond. This subtle change can drastically alter biological activity, as seen in pheromone systems where stereospecificity determines species-specific signaling .
Functional Groups: Aldehydes like 9Z,11Z-Tetradecadienal are more reactive than esters (e.g., 9Z,12E-Tetradecadienyl acetate) due to the electrophilic aldehyde group, which can participate in nucleophilic addition reactions. This reactivity may limit its stability in environmental applications compared to acetylated counterparts . Carboxylic acids such as 9Z,11Z-Octadecadienoic Acid (a conjugated linoleic acid) lack the aldehyde group but possess a carboxylate moiety, making them acidic and suitable for dietary or industrial uses rather than volatile signaling .
Chain Length and Saturation :
- Longer-chain aldehydes (e.g., 11Z-Hexadecenal , C₁₆) exhibit higher molecular weights and lower volatility compared to 9Z,11Z-Tetradecadienal (C₁₄). This property affects their diffusion in biological systems and utility in pheromone blends .
- The addition of oxygenated groups (e.g., 3-oxo-9Z-Hexadecenal ) introduces polarity, altering solubility and interaction with biological targets .
Q & A
Q. What are the established methods for synthesizing 9Z,11Z-Tetradecadienal, and how do reaction conditions influence isomer purity?
Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to form conjugated dienes. Isomer purity is highly sensitive to reaction temperature, solvent polarity, and catalyst selection. For example, low temperatures favor kinetic control, reducing unwanted isomers. Post-synthesis purification via column chromatography (silica gel, hexane/ether gradients) or HPLC with chiral columns is critical . Validate purity using GC-MS or NMR, comparing retention times and spectral data against authentic standards .
Q. How is 9Z,11Z-Tetradecadienal characterized structurally, and what analytical techniques are essential for verification?
Structural confirmation requires a combination of techniques:
- NMR : and NMR to identify alkene geometry (coupling constants >10 Hz for trans; <12 Hz for cis).
- GC-MS : Retention indices and fragmentation patterns compared to databases.
- IR Spectroscopy : Aldehyde C=O stretch (~1720 cm) and alkene C-H out-of-plane bends. Cross-referencing with lipid databases (e.g., LMSD in ) ensures alignment with published data .
Q. What are the primary biological roles of 9Z,11Z-Tetradecadienal, and how are its bioactivity assays designed?
As a fatty aldehyde, it functions in insect pheromone systems (e.g., Lepidoptera). Bioactivity assays include:
- Electroantennography (EAG) : Measure antennal responses in target species.
- Field Trapping : Blend with adjuvants (e.g., (3Z,6Z,9Z,12Z,15Z)-Pentacosapentane) to test attraction efficacy. Control experiments must account for enantiomer-specific activity and environmental variables (e.g., humidity, competing volatiles) .
Advanced Research Questions
Q. How can researchers address contradictory data in quantifying 9Z,11Z-Tetradecadienal across different analytical platforms?
Discrepancies often arise from:
- Column Selectivity : Polar columns (e.g., DB-WAX) may separate isomers better than non-polar ones.
- Ionization Efficiency in MS : Adjust source temperatures and ionization modes (EI vs. CI) to optimize detection. Standardize protocols using interlaboratory comparisons and reference materials. Statistical tools like ANOVA or PCA can identify platform-specific biases .
Q. What experimental design considerations are critical for studying 9Z,11Z-Tetradecadienal's stability under varying environmental conditions?
- Degradation Kinetics : Monitor via accelerated aging tests (e.g., elevated temperatures, UV exposure) with periodic GC sampling.
- Matrix Effects : Test stability in different substrates (e.g., plant tissues, synthetic matrices) to mimic field conditions.
- Data Logging : Use automated systems to track real-time degradation, reducing human error .
Q. How can computational modeling enhance the understanding of 9Z,11Z-Tetradecadienal's receptor interactions?
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to olfactory receptors. Validate models with:
Q. What statistical approaches are recommended for analyzing dose-response relationships in 9Z,11Z-Tetradecadienal bioassays?
- Probit Analysis : Fit sigmoidal curves to estimate EC values.
- Mixed-Effects Models : Account for random variables (e.g., individual insect variability). Report confidence intervals and use bootstrapping for small sample sizes .
Methodological and Reproducibility Challenges
Q. How can researchers ensure reproducibility in synthesizing and testing 9Z,11Z-Tetradecadienal across labs?
- Detailed SOPs : Document reaction conditions (e.g., stirring rate, inert atmosphere).
- Open Data : Share raw spectral files and chromatograms in repositories like Zenodo.
- Collaborative Validation : Use platforms like Protocols.io for peer verification .
Q. What strategies mitigate isomerization risks during storage and handling?
- Storage : Use amber vials under argon at -20°C to prevent light/oxygen-induced degradation.
- Quality Checks : Periodic NMR/GC-MS to monitor isomer ratios.
- Stabilizers : Add antioxidants (e.g., BHT) in solvent systems .
Integration with Broader Research
Q. How can 9Z,11Z-Tetradecadienal studies be integrated with metabolomic or transcriptomic datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
